molecular formula C36H45NO12 B1263363 27-O-Demethylrifamycin SV

27-O-Demethylrifamycin SV

Numéro de catalogue: B1263363
Poids moléculaire: 683.7 g/mol
Clé InChI: OBIXNJCNRZELPA-FFICIXETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

27-O-demethylrifamycin SV is a member of the class of rifamycins that is rifamycin SV lacking the O-methyl group at position 27. It has a role as a bacterial metabolite. It is an acetate ester, a cyclic ketal, a lactam, a macrocycle, a polyphenol and a member of rifamycins. It is a conjugate acid of a this compound(1-).

Applications De Recherche Scientifique

Antibacterial Activity

Mechanism of Action
27-O-Demethylrifamycin SV exhibits its antibacterial effects primarily through the inhibition of bacterial RNA polymerase, a crucial enzyme for bacterial transcription. This mechanism is similar to that of other rifamycins, which bind to the beta subunit of RNA polymerase, preventing the synthesis of RNA and ultimately leading to bacterial cell death .

Efficacy Against Mycobacterium tuberculosis
Research indicates that derivatives of rifamycin, including this compound, show significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, studies have demonstrated that modifications in the rifamycin structure can enhance antibacterial activity against resistant strains .

Biosynthetic Pathways

Genetic Engineering and Production
The biosynthesis of this compound involves complex genetic pathways within the Amycolatopsis mediterranei strain S699. The gene responsible for its production encodes a methyltransferase that catalyzes the conversion of precursor compounds into this compound . Genetic modifications have been employed to optimize yields of this compound, highlighting its potential for large-scale production .

Case Study: Mutant Strains
A notable case study involved creating a mutant strain of Amycolatopsis mediterranei that produced increased amounts of this compound by inactivating specific genes responsible for rifamycin B synthesis. This approach resulted in a significant accumulation of this compound, demonstrating the potential for biotechnological applications in antibiotic production .

Therapeutic Potential

Clinical Applications
The therapeutic applications of this compound are primarily focused on treating infections caused by resistant strains of bacteria. Its ability to overcome resistance mechanisms makes it a candidate for further clinical development. Ongoing research is assessing its efficacy in combination therapies for tuberculosis and other infections where traditional treatments have failed .

Data Tables

Property Value/Description
Chemical Structure C₃₁H₃₃N₃O₆S
Mechanism of Action Inhibits bacterial RNA polymerase
Target Organism Mycobacterium tuberculosis
Biosynthetic Pathway Source Amycolatopsis mediterranei
Yield from Mutant Strain Increased production via genetic modification

Propriétés

Formule moléculaire

C36H45NO12

Poids moléculaire

683.7 g/mol

Nom IUPAC

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,15,17,27,29-hexahydroxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-22-14-24(40)25-26(31(22)44)30(43)20(6)33-27(25)34(45)36(8,49-33)47-13-12-23(39)17(3)32(48-21(7)38)19(5)29(42)18(4)28(15)41/h9-15,17-19,23,28-29,32,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19+,23-,28-,29+,32+,36-/m0/s1

Clé InChI

OBIXNJCNRZELPA-FFICIXETSA-N

SMILES isomérique

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)O)C)C)O)O)/C

SMILES canonique

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)O)C)C)O)O)C

Synonymes

27-O-demethylrifamycin SV
DMRSV cpd

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
27-O-Demethylrifamycin SV
Reactant of Route 2
27-O-Demethylrifamycin SV
Reactant of Route 3
27-O-Demethylrifamycin SV
Reactant of Route 4
27-O-Demethylrifamycin SV
Reactant of Route 5
27-O-Demethylrifamycin SV
Reactant of Route 6
27-O-Demethylrifamycin SV

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.